molecular formula C9H11BO2 B3022270 trans-2-(4-Methylphenyl)vinylboronic acid

trans-2-(4-Methylphenyl)vinylboronic acid

Cat. No.: B3022270
M. Wt: 162.00 g/mol
InChI Key: JJOBVKVXRDHVRP-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylstyrylboronic acid, also known as (E)-4-Methylstyrylboronic acid, is an organoboron compound with the molecular formula C9H11O2B. It is a derivative of styrylboronic acid, where a methyl group is attached to the styryl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylstyrylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated styrene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 4-Methylstyrylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methylstyrylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it into the corresponding alkane or alkene.

    Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alkenes .

Scientific Research Applications

4-Methylstyrylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: The compound is employed in the development of sensors and probes for detecting biological molecules.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic devices

Mechanism of Action

The mechanism of action of 4-Methylstyrylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylstyrylboronic acid is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its stability and specificity in certain applications compared to its analogs .

Properties

IUPAC Name

[(E)-2-(4-methylphenyl)ethenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOBVKVXRDHVRP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-(4-Methylphenyl)vinylboronic acid
Reactant of Route 2
Reactant of Route 2
trans-2-(4-Methylphenyl)vinylboronic acid
Reactant of Route 3
Reactant of Route 3
trans-2-(4-Methylphenyl)vinylboronic acid
Reactant of Route 4
Reactant of Route 4
trans-2-(4-Methylphenyl)vinylboronic acid
Reactant of Route 5
Reactant of Route 5
trans-2-(4-Methylphenyl)vinylboronic acid
Reactant of Route 6
trans-2-(4-Methylphenyl)vinylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.